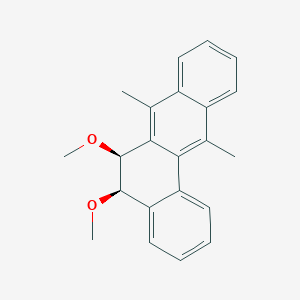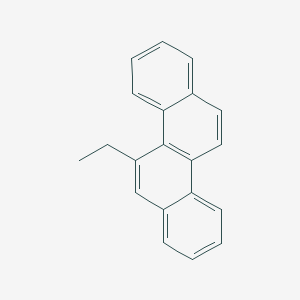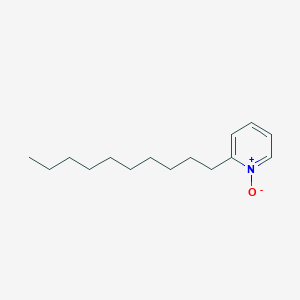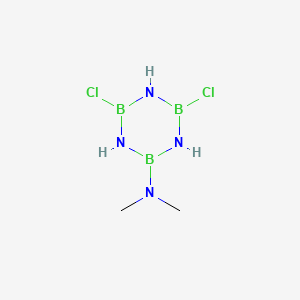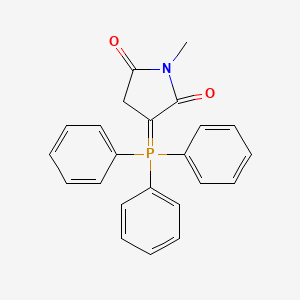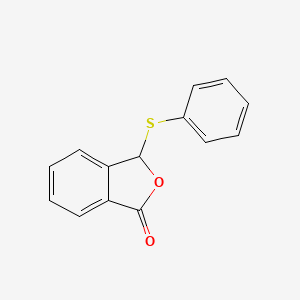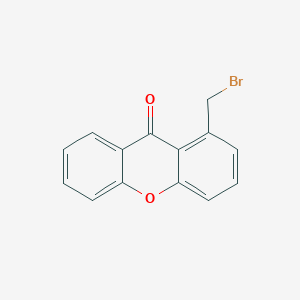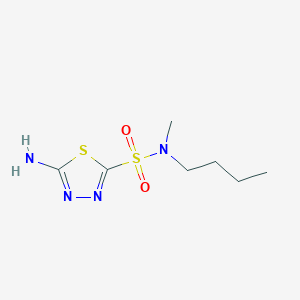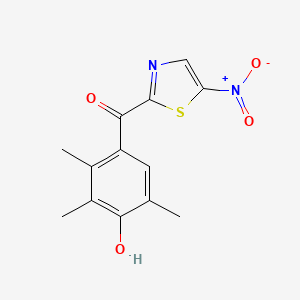![molecular formula C10H16O2 B14647473 Bicyclo[3.3.1]nonane-2-carboxylic acid CAS No. 54674-62-3](/img/structure/B14647473.png)
Bicyclo[3.3.1]nonane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.3.1]nonane-2-carboxylic acid: is a bicyclic compound characterized by its unique structure, which consists of two fused cyclohexane rings. This compound is of significant interest in organic chemistry due to its rigidity and the spatial arrangement of its atoms, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[3.3.1]nonane-2-carboxylic acid typically involves multistep processes. One common method includes the intramolecular cycloaddition reaction. For instance, the Ireland-Claisen rearrangement can be used to produce carboxylic acid intermediates, which are then converted into the desired bicyclic structure . Another approach involves the Diels-Alder reaction, where norcaradienes are used as dienes and enone derivatives as dienophiles .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods often require optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[3.3.1]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Bicyclo[3.3.1]nonane-2-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which bicyclo[3.3.1]nonane-2-carboxylic acid exerts its effects is largely dependent on its interactions with other molecules. Its rigid structure allows for specific spatial interactions, which can influence its binding to molecular targets. For example, in biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Bicyclo[3.3.1]nonane-2,6-dione: This compound shares a similar bicyclic structure but has ketone groups instead of a carboxylic acid group.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms, which can influence its chemical properties and reactivity.
Uniqueness: Bicyclo[3.3.1]nonane-2-carboxylic acid is unique due to its carboxylic acid functional group, which allows it to participate in a wide range of chemical reactions. Its rigid bicyclic structure also makes it a valuable scaffold in the synthesis of complex molecules and materials .
Propriétés
Numéro CAS |
54674-62-3 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
bicyclo[3.3.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-4-7-2-1-3-8(9)6-7/h7-9H,1-6H2,(H,11,12) |
Clé InChI |
AVGABDDHDPQSMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C(C1)C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



